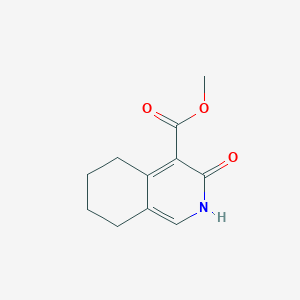
Methyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate is a chemical compound that belongs to the class of hexahydroisoquinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzaldehyde with an amine, followed by cyclization and esterification steps . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
Methyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Methyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes such as EZH2, which is implicated in cancer aggressiveness.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various complex molecules.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential therapeutic benefits.
作用机制
The mechanism of action of Methyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, as an EZH2 inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby affecting gene expression and cellular proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- Methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 2-tert-butyl 8a-methyl (8ar)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate
Uniqueness
Methyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate is unique due to its specific structure and its potential as an EZH2 inhibitor. Its ability to interact with this enzyme distinguishes it from other similar compounds, making it a valuable tool in cancer research.
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
methyl 3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)9-8-5-3-2-4-7(8)6-12-10(9)13/h6H,2-5H2,1H3,(H,12,13) |
InChI 键 |
IEMDYPWXUSEJHE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C2CCCCC2=CNC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















